molecular formula C7H6BrF2NO B2755140 5-Bromo-2-(difluoromethoxy)aniline CAS No. 1258650-63-3

5-Bromo-2-(difluoromethoxy)aniline

Cat. No.: B2755140
CAS No.: 1258650-63-3
M. Wt: 238.032
InChI Key: UMLLZNUIVKDJHI-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)aniline: is an organic compound with the molecular formula C7H6BrF2NO and a molecular weight of 238.03 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to an aniline ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(difluoromethoxy)aniline typically involves the bromination of 2-(difluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring . The reaction conditions often include the use of bromine or bromine-containing reagents in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(difluoromethoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(difluoromethoxy)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities and materials .

Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems. It serves as a model compound to understand the interactions of similar structures with biological targets .

Medicine: The compound is explored for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with specific molecular targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-(difluoromethoxy)aniline is unique due to the presence of both bromine and difluoromethoxy groups on the aniline ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

5-bromo-2-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLLZNUIVKDJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-63-3
Record name 5-Bromo-2-(difluoromethoxy)aniline
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